molecular formula C20H19FN2OS2 B11545833 (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11545833
M. Wt: 386.5 g/mol
InChI Key: MWUSSWLXROGIKC-VCHYOVAHSA-N
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Description

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2- YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted fluorophenyl derivatives.

Scientific Research Applications

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups, such as fluoxetine, are used in various therapeutic applications.

    Propan-2-ylphenyl Derivatives: These compounds are often found in pharmaceuticals and agrochemicals.

Uniqueness

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-3-[(3-fluoroanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-13(2)15-8-6-14(7-9-15)10-18-19(24)23(20(25)26-18)12-22-17-5-3-4-16(21)11-17/h3-11,13,22H,12H2,1-2H3/b18-10+

InChI Key

MWUSSWLXROGIKC-VCHYOVAHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F

Origin of Product

United States

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